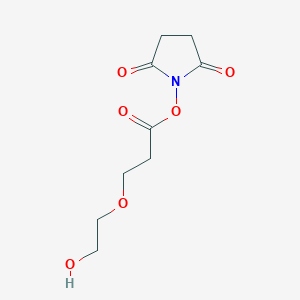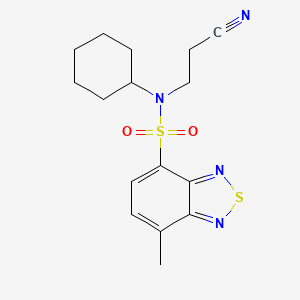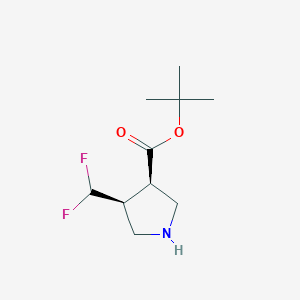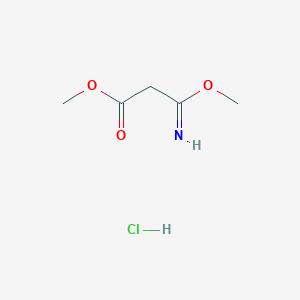![molecular formula C10H15ClN4O B11718310 1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride typically involves the reaction of 2-chloropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process and verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and interactions, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an antagonist or agonist in various receptor-mediated processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic or serotonergic receptors, altering neurotransmitter signaling and producing physiological effects.
Comparison with Similar Compounds
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride can be compared with other piperazine derivatives, such as:
Buspirone: An anxiolytic agent with a similar piperazine structure.
Dasatinib: An anticancer agent that also contains a piperazine moiety.
Gepirone: Another anxiolytic compound with structural similarities.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in various fields of research.
Properties
Molecular Formula |
C10H15ClN4O |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
1-(2-piperazin-1-ylpyrimidin-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H14N4O.ClH/c1-8(15)9-6-12-10(13-7-9)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H |
InChI Key |
RFXQVDODORPBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)
![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)

![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)

![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)



